Iso-mogroside V is a minor, sweet cucurbitane glycoside isolated from the fruit of the Siraitia grosvenorii plant, also known as Luo Han Guo or monk fruit [, ]. It belongs to the class of mogrosides, which are known for their sweetness and potential health benefits. Iso-mogroside V is a highly glycosylated compound, characterized by a complex structure with multiple sugar moieties attached to a cucurbitane triterpenoid core []. This compound has garnered interest in scientific research due to its sweetness profile, which is approximately 500 times sweeter than sucrose [].
Iso-mogroside V is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to a class of triterpenoid glycosides known as mogrosides, which are characterized by their intense sweetness and potential health benefits. Iso-mogroside V is particularly notable for its high sweetness intensity, which is approximately 250 times that of sucrose, making it an attractive alternative to traditional sweeteners.
Iso-mogroside V is primarily extracted from the dried fruit of Siraitia grosvenorii, a plant native to southern China. The fruit has been used for centuries in traditional Chinese medicine for its purported health benefits, including antioxidant and anti-inflammatory properties. The extraction process typically involves solvent extraction and purification techniques to isolate the desired mogrosides from the fruit pulp.
Iso-mogroside V is classified as a triterpene glycoside. It consists of a sugar moiety attached to a triterpene backbone, which contributes to its sweet flavor profile. The compound is part of a larger family of mogrosides, which vary in their structure and sweetness levels.
The synthesis of iso-mogroside V can be achieved through both natural extraction methods and enzymatic synthesis. Enzymatic synthesis involves using specific enzymes, such as glycosyltransferases, to catalyze the glycosylation reactions necessary to form the compound.
The enzymatic pathway for synthesizing iso-mogroside V typically includes:
Iso-mogroside V has a complex molecular structure characterized by multiple hydroxyl groups and sugar moieties. Its chemical formula is , and it exhibits stereochemical configurations that contribute to its biological activity and sweetness.
Iso-mogroside V undergoes various chemical reactions that can modify its structure and properties:
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these reactions and confirm the structure of iso-mogroside V and its metabolites .
The mechanism through which iso-mogroside V exerts its sweetening effect involves interaction with taste receptors on the tongue, specifically the sweet taste receptor (T1R2/T1R3). Upon binding, it activates these receptors, leading to the perception of sweetness.
Studies have indicated that iso-mogroside V does not provide calories like sucrose, making it suitable for use in low-calorie food products. Its high sweetness potency allows for minimal usage while achieving desired sweetness levels .
Relevant analyses show that iso-mogroside V retains its sweetness even after processing, making it ideal for various applications in food products .
Iso-mogroside V has several scientific uses:
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